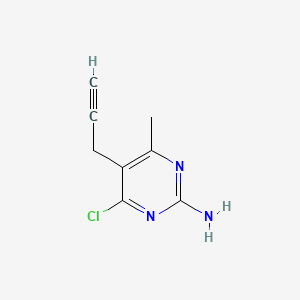
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine, also known as PCMPA, is a chemical compound that has been studied extensively for its potential therapeutic applications. PCMPA is a pyrimidine derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. By blocking the activity of this receptor, 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine can modulate the release of various neurotransmitters such as dopamine, glutamate, and GABA, which are involved in various neurological processes.
Biochemical and Physiological Effects
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has been found to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of intracellular signaling pathways, and the induction of apoptosis in cancer cells. In addition, 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has been found to have anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the treatment of anxiety and depression.
实验室实验的优点和局限性
One of the main advantages of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine is its selectivity for the mGluR5 receptor, which allows for precise modulation of neurotransmitter release. However, 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has also been found to have off-target effects on other receptors, which can complicate its use in lab experiments. In addition, the synthesis of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine can be challenging and time-consuming, which can limit its availability for research purposes.
未来方向
There are several future directions for research on 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine. One area of focus is the development of more potent and selective mGluR5 antagonists, which could have improved therapeutic potential for neurological disorders. Another area of research is the investigation of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine's potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Finally, further studies are needed to elucidate the precise mechanisms underlying 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine's biochemical and physiological effects, which could provide insights into the development of novel therapeutics.
合成方法
The synthesis of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine can be achieved through a multistep process starting from commercially available precursors. The first step involves the reaction of 2,4-dichloro-5-methylpyrimidine with propargylamine, followed by the addition of lithium diisopropylamide to form the corresponding lithium salt. The final step involves the reaction of the lithium salt with chloroacetyl chloride to produce 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine.
科学研究应用
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has been studied extensively for its potential therapeutic applications in various fields of research. In neuroscience, 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has been found to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has also been investigated for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells.
属性
IUPAC Name |
4-chloro-6-methyl-5-prop-2-ynylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-3-4-6-5(2)11-8(10)12-7(6)9/h1H,4H2,2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBJSLGKMVRROO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697139 |
Source


|
| Record name | 4-Chloro-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132938-37-5 |
Source


|
| Record name | 4-Chloro-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

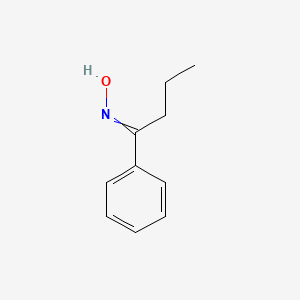
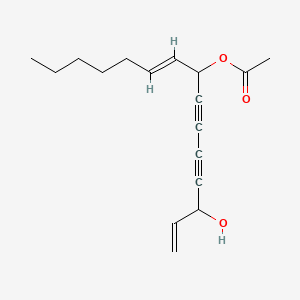
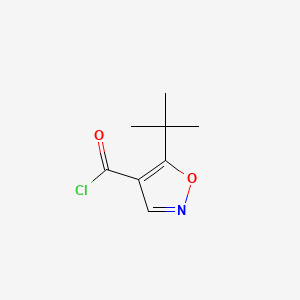

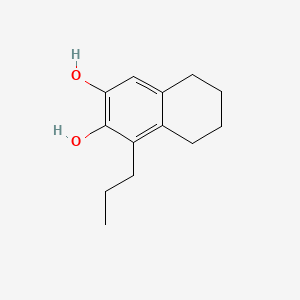
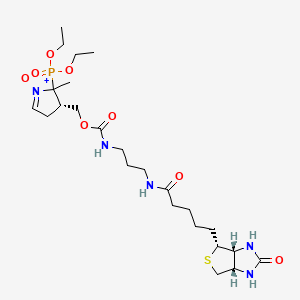
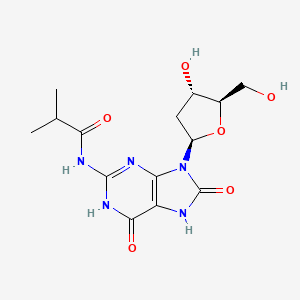
![2H,4H-4,8-Epoxy[1,3]dioxolo[4,5-d]azepine](/img/structure/B592805.png)


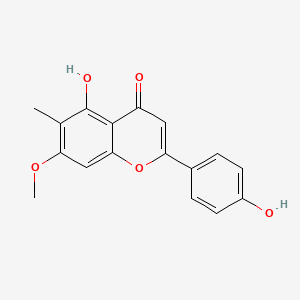
![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B592813.png)
![N-[(4-{[([1,1'-Biphenyl]-2-yl)methyl](2-methylpropyl)amino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide](/img/structure/B592815.png)
